4-Amino-2,3-difluorophenyl acetate
Description
Contextual Significance in Organic Synthesis and Chemical Sciences
4-Amino-2,3-difluorophenyl acetate (B1210297) is a specialized organic intermediate whose importance lies in the strategic combination of its functional groups. In organic synthesis, it serves as a "fluorinated building block," a class of compounds highly sought after for their ability to impart unique properties to larger molecules. scbt.com The introduction of fluorine atoms into organic compounds can profoundly alter their physical, chemical, and biological characteristics.
The primary amine (-NH2) group on the aromatic ring is a versatile chemical handle. It can undergo a wide array of chemical transformations, including diazotization to introduce other functional groups, acylation to form amides, and alkylation. This reactivity allows chemists to readily incorporate the difluorophenyl moiety into more complex molecular architectures.
Furthermore, the acetate ester (-OCOCH3) group acts as a protected form of a phenol (B47542). Through a straightforward hydrolysis reaction, typically under basic conditions, the acetate can be converted to a hydroxyl (-OH) group. sciencemadness.orgwikipedia.org This unmasking of a phenol provides another site for synthetic modification, such as ether formation or substitution reactions on the aromatic ring. The use of an acetate group in this manner is a common strategy in multi-step synthesis to control reactivity and achieve specific outcomes. chemicalbook.com
Historical Development and Initial Research Trajectories of Related Fluorinated Aromatic Amines
The journey to synthesizing complex molecules like 4-Amino-2,3-difluorophenyl acetate is built upon a rich history of organofluorine chemistry. Early attempts to work with elemental fluorine in the early 20th century were often fraught with difficulty due to its extreme reactivity, which could lead to violent and uncontrolled reactions.
A significant breakthrough came in 1927 with the development of the Balz-Schiemann reaction. This method provided a more controlled way to introduce fluorine into an aromatic ring by the thermal decomposition of diazonium fluoroborates, which could be prepared from aromatic amines. Another pivotal development was the Halex (halogen exchange) reaction, reported in 1936, which involves the substitution of chlorine atoms with fluorine using a fluoride (B91410) salt like potassium fluoride. These methods became foundational for the industrial production of many fluoroaromatic compounds.
Later processes improved upon these foundations, such as starting from chloronitrobenzenes, performing a Halex reaction, and then reducing the nitro group to an amine. For isomers that were difficult to access through these routes, the Hofmann degradation of fluorinated benzamides offered an alternative, albeit sometimes with moderate yields. This collective progress in synthetic methodology paved the way for the creation and investigation of a wide variety of fluorinated aromatic amines, providing the essential toolkit required to produce highly functionalized derivatives like this compound.
Structural Features Driving Current Research Interest
The specific arrangement of atoms and functional groups in this compound is what makes it a molecule of high interest for contemporary research. Each component of its structure contributes to its unique reactivity and utility.
Difluoro-Aromatic Core: The two fluorine atoms on the benzene (B151609) ring are the most defining feature. Fluorine is the most electronegative element, and its presence significantly alters the electron distribution of the aromatic ring. This can lower the basicity (pKa) of the nearby amino group, which can be advantageous in certain biological contexts. The fluorine atoms also increase the molecule's lipophilicity (its ability to dissolve in fats), which can enhance its ability to cross cell membranes. Furthermore, the carbon-fluorine bond is exceptionally strong, often making fluorinated compounds more resistant to metabolic degradation, a highly desirable trait in drug design.
Amino Group: The primary amine is a critical functional group that serves as a key reaction site. Its position on the ring, adjacent to two fluorine atoms, influences its nucleophilicity and reactivity. This group allows for the straightforward formation of amide bonds, a cornerstone of medicinal chemistry, or for its conversion into a wide range of other functionalities through reactions like diazotization.
Acetate Ester: The acetate group functions as a latent phenol. In its ester form, it is relatively stable but can be readily cleaved under specific conditions to reveal a highly useful phenol group. acs.orgresearchgate.net This "protecting group" strategy is essential in complex syntheses, allowing chemists to perform reactions on other parts of the molecule without unintended interference from a more reactive hydroxyl group. Once deprotected, the resulting phenol can be used for further synthetic elaborations. This dual functionality enhances the compound's value as a versatile synthetic intermediate. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 162819-06-9 | |
| Molecular Formula | C8H7F2NO2 | |
| Molecular Weight | 187.15 g/mol | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
| Density | Data not available | |
Table 2: Comparison of Related Chemical Structures
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |
|---|---|---|---|
| This compound | C8H7F2NO2 | 187.15 | Contains two fluorine atoms and an acetate group. |
| Methyl (4-Amino-2,3-difluorophenyl)acetate | C9H9F2NO2 | 201.17 | Features a methyl acetate group instead of a phenyl acetate. scbt.com |
| 4-Amino-2,3,5,6-tetrafluorobenzoic acid | C7H3F4NO2 | 209.10 | Contains four fluorine atoms and a carboxylic acid group instead of an acetate. sigmaaldrich.com |
| Phenyl acetate | C8H8O2 | 136.15 | Lacks the amino and fluoro substituents. nih.gov |
| Aniline (B41778) | C6H7N | 93.13 | The parent aromatic amine without fluorine or acetate groups. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
(4-amino-2,3-difluorophenyl) acetate |
InChI |
InChI=1S/C8H7F2NO2/c1-4(12)13-6-3-2-5(11)7(9)8(6)10/h2-3H,11H2,1H3 |
InChI Key |
WUGQQMJQNCQUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)N)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Amino 2,3 Difluorophenyl Acetate
Established Synthetic Routes and Mechanistic Insights
The traditional synthesis of 4-Amino-2,3-difluorophenyl acetate (B1210297) can be conceptually broken down into three key stages: the formation of a difluorinated phenolic precursor, the introduction of an amino group at the 4-position, and the final esterification of the hydroxyl group.
Strategies for Regioselective Fluorination in Precursor Synthesis
The synthesis of the core structure begins with obtaining 2,3-difluorophenol (B1222669). One established method to synthesize this precursor involves the ortho-lithiation of 1,2-difluorobenzene (B135520). In this process, 1,2-difluorobenzene is treated with a strong base, such as n-butyllithium, at low temperatures, leading to the regioselective deprotonation at the position adjacent to a fluorine atom. The resulting organolithium intermediate is then reacted with a borate (B1201080) ester, like trimethyl borate, followed by oxidative workup with hydrogen peroxide to yield 2,3-difluorophenol.
Methodologies for Introducing the Amino Group at the 4-Position
With 2,3-difluorophenol as the starting material, the next critical step is the regioselective introduction of an amino group at the 4-position. A common and effective strategy to achieve this is through a two-step process involving nitration followed by reduction.
First, the 2,3-difluorophenol is subjected to electrophilic aromatic substitution, specifically nitration. The hydroxyl group is a strongly activating, ortho-para directing group. Due to steric hindrance from the adjacent fluorine atom at the 2-position, the nitration is directed predominantly to the para-position (position 4). A similar strategy has been successfully employed for the synthesis of 4-nitro-2,3-dichlorophenol, where 2,3-dichlorophenol (B42519) is treated with nitric acid in glacial acetic acid. prepchem.com This results in the formation of 4-nitro-2,3-difluorophenol.
The subsequent step is the reduction of the nitro group to an amine. This transformation is reliably achieved using various reducing agents. A standard laboratory method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, with hydrogen gas. google.comkaist.ac.kr Another common method is the use of metals in acidic media, such as zinc dust in the presence of hydrochloric acid. chemicalbook.com These methods efficiently convert 4-nitro-2,3-difluorophenol into the key intermediate, 4-amino-2,3-difluorophenol (B67017).
| Step | Reaction | Reagents and Conditions | Key Intermediate |
| 1 | Nitration | 2,3-difluorophenol, Nitric Acid, Acetic Acid | 4-nitro-2,3-difluorophenol |
| 2 | Reduction | 4-nitro-2,3-difluorophenol, H2, Pd/C or Zn/HCl | 4-amino-2,3-difluorophenol |
Esterification Techniques for the Acetate Moiety
The final step in the synthesis is the esterification of the phenolic hydroxyl group of 4-amino-2,3-difluorophenol to form the acetate ester. Given the presence of a nucleophilic amino group, a chemoselective reaction is desirable. However, in many standard procedures, both the amino and hydroxyl groups can be acylated. The target compound, 4-Amino-2,3-difluorophenyl acetate, is an N-acylated product, also known as N-(2,3-difluoro-4-hydroxyphenyl)acetamide.
A widely used and straightforward method for this transformation is the reaction of the aminophenol with acetic anhydride (B1165640). google.comphlox.or.idgoogle.comyoutube.com The reaction is often carried out in an aqueous medium or an organic solvent. The more nucleophilic amino group preferentially attacks the acetic anhydride, leading to the formation of the desired amide bond. The reaction can be performed at room temperature or with gentle heating. youtube.com In some procedures, an acid or base catalyst can be employed to facilitate the reaction. phlox.or.id The resulting N-(2,3-difluoro-4-hydroxyphenyl)acetamide can then be isolated and purified. phlox.or.idyoutube.com
Development of Novel and Sustainable Synthesis Approaches
In recent years, there has been a significant drive towards developing more efficient, selective, and environmentally benign synthetic methods in chemistry. This has led to the exploration of advanced catalytic systems and process technologies like flow chemistry for the synthesis of compounds such as this compound.
Catalytic Systems for Enhanced Efficiency and Selectivity
To improve upon traditional methods, various catalytic systems are being investigated for the key synthetic steps.
For the reduction of the nitro group , while Pd/C is effective, research has explored other catalytic systems. For instance, copper(II) complexes with N,O-chelating Schiff base ligands have been shown to be efficient catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) in the presence of sodium borohydride. nih.gov Such systems could offer milder reaction conditions and potentially higher selectivity.
In the acetylation step , enzymatic catalysis presents a green and highly selective alternative. Lipases, such as Novozym 435, have been successfully used for the chemoselective monoacetylation of the amino group of 2-aminophenol (B121084) to yield N-(2-hydroxyphenyl)acetamide. acs.org This enzymatic approach often proceeds under mild conditions and can avoid the need for protecting groups, reducing waste and simplifying purification. Another novel approach involves the use of heteropolyacids, like Preyssler's anion, as recyclable and reusable catalysts for the acetylation of p-aminophenol under green conditions. bibliotekanauki.pl
| Reaction Step | Catalyst Type | Example Catalyst | Advantages |
| Nitro Group Reduction | Copper(II) Complex | Copper(II) with N,O-chelating Schiff base | High conversion, mild conditions nih.gov |
| Acetylation | Lipase | Novozym 435 | High chemoselectivity, green conditions acs.org |
| Acetylation | Heteropolyacid | Preyssler's Anion | Reusable, green catalyst bibliotekanauki.pl |
Flow Chemistry and Continuous Manufacturing Applications
Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. While a specific flow synthesis for this compound is not prominently documented, the individual synthetic steps are highly amenable to this technology.
Continuous flow reactors can be used for nitration reactions, offering better control over the reaction temperature and minimizing the risks associated with handling nitrating agents. Similarly, catalytic hydrogenations are well-suited for flow systems, allowing for safe handling of hydrogen gas and efficient catalyst-product separation.
The amidation/acetylation step can also be performed in a continuous flow setup. The synthesis of various amides has been demonstrated in flow reactors, often with reduced reaction times and improved yields. For example, the synthesis of N-hydroxy-2-phenylacetamide has been successfully scaled up using flow chemistry. The precise control over stoichiometry and temperature in a flow system can enhance the selectivity of the N-acetylation of the aminophenol precursor.
The integration of these steps into a "telescoped" continuous process, where the output of one reactor directly feeds into the next without intermediate purification, represents a state-of-the-art approach to synthesizing fine chemicals like this compound, leading to significant improvements in efficiency and sustainability.
Green Chemistry Principles in Synthetic Design and Implementation
The application of green chemistry principles to the synthesis of this compound would focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
For the acetylation route, greener alternatives to traditional methods are available. Solvent-free acetylation reactions have been developed, which significantly reduce the generation of volatile organic compound (VOC) waste. nih.govresearchgate.net The use of isopropenyl acetate as a greener alternative to acetic anhydride has also been reported. nih.govresearchgate.net Furthermore, employing reusable solid acid or base catalysts, such as Amberlyst-15, can simplify purification and reduce waste. humanjournals.com The use of deep eutectic solvents, like a mixture of choline (B1196258) chloride and zinc chloride, can also serve as both a catalyst and a green solvent for acylation reactions. rsc.org
In the context of the nitro reduction pathway, several green methodologies have been established for the reduction of aromatic nitro compounds. Catalytic transfer hydrogenation, using hydrogen donors like sodium hypophosphite in a biphasic water/2-MeTHF system with a Pd/C catalyst, offers a safer alternative to using hydrogen gas. rsc.org The use of water as a solvent in the reduction of nitroarenes at elevated temperatures and pressures has also been shown to be effective. unimi.it Additionally, the use of recyclable nanocatalysts, such as palladium nanoparticles supported on various materials, is a promising green approach for the reduction of nitrophenols. nih.gov
The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound based on analogous reactions.
| Synthetic Step | Traditional Method | Green Alternative | Key Advantages of Green Alternative |
| Acetylation | Acetic anhydride in volatile organic solvents with soluble acid/base catalysts. nih.gov | Solvent-free reaction with isopropenyl acetate and a reusable solid catalyst. nih.govresearchgate.net | Reduced VOC emissions, easier product purification, catalyst recyclability. |
| Nitro Reduction | Catalytic hydrogenation with H2 gas at high pressure. google.comyoutube.com | Catalytic transfer hydrogenation with sodium hypophosphite in a water-based system. rsc.org | Avoids the use of flammable H2 gas, uses a more benign solvent. |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound.
For the acetylation of a potential 4-amino-2,3-difluorophenol precursor, key parameters to optimize would include the choice of acetylating agent, catalyst, solvent, temperature, and reaction time. The molar ratio of the reactants would also need to be carefully controlled to favor O-acetylation.
In the case of the reduction of a hypothetical 2,3-difluoro-4-nitrophenyl acetate, optimization would focus on the catalyst system, hydrogen source (or transfer hydrogenation agent), solvent, temperature, and pressure. A patent for the preparation of aminophenyl acetates highlights the importance of H2 pressure, with at least 4 MPa being necessary for high yields in the reduction of nitrophenyl acetates. google.com The choice of solvent can also significantly impact the selectivity of the reaction, with different solvents potentially leading to the formation of by-products. google.com
The table below presents optimized conditions for the reduction of a related nitrophenyl compound, which could serve as a starting point for the synthesis of this compound.
| Reactant | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| p-Nitrophenyl acetate | Pd/C | Dioxane/Isopropanol | Room Temperature | 10 | 98 | google.com |
Advanced Purification and Isolation Techniques for High Purity
Achieving high purity of this compound would likely involve standard purification techniques such as recrystallization and column chromatography. The choice of solvent for recrystallization would be crucial for obtaining a highly crystalline product with minimal impurities.
Given that the starting materials or the product itself could be chiral, or that a racemic mixture could be formed during synthesis, chiral separation might be necessary. Chiral resolution is a common practice in the synthesis of pharmaceuticals and other fine chemicals to isolate the desired enantiomer. wikipedia.org This can be achieved through several methods:
Formation of Diastereomeric Salts: The racemic amine can be reacted with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts. wikipedia.org These salts can then be separated by fractional crystallization due to their different solubilities. The pure enantiomer is subsequently recovered by removing the resolving agent.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for the analytical and preparative separation of enantiomers. wikipedia.org Various chiral columns are commercially available that can be used for the resolution of fluorinated amines.
While there is no specific information on the chiral separation of this compound, methods developed for other chiral fluorinated amines could be adapted. cas.cnacs.org
Mechanistic Investigations of 4 Amino 2,3 Difluorophenyl Acetate Reactivity
Reactivity of the Aromatic Amino Functionality
The amino group attached to the fluorinated benzene (B151609) ring is a key site for a variety of chemical transformations. Its nucleophilic character and its ability to be converted into a diazonium salt are central to its reactivity.
Nucleophilic Reactivity in Condensation and Substitution Reactions
The amino group of 4-Amino-2,3-difluorophenyl acetate (B1210297) is expected to exhibit nucleophilic properties, enabling it to participate in condensation and substitution reactions. In a condensation reaction, two molecules combine, typically with the elimination of a small molecule like water. libretexts.org For instance, the reaction of an amino group with a carboxylic acid or its derivative forms an amide bond, a fundamental reaction in the synthesis of many organic compounds. libretexts.org
While specific examples involving 4-Amino-2,3-difluorophenyl acetate are not readily found in the literature, the general reactivity of anilines suggests it would react with acyl chlorides, anhydrides, and carboxylic acids under appropriate conditions to form the corresponding amides. The fluorine substituents on the ring would likely modulate the nucleophilicity of the amino group.
Similarly, the amino group can act as a nucleophile in substitution reactions. For example, the hydrazinolysis of 2,4-dinitrophenyl acetate with hydrazine (B178648) in methanol (B129727) proceeds via a nucleophilic attack, demonstrating the reactivity of an amine-like nucleophile towards an activated phenyl acetate. eijas.com The reaction of this compound in similar contexts would be influenced by the electronic effects of the fluorine atoms.
Oxidative and Reductive Transformations of the Amino Group
The amino group is susceptible to both oxidation and reduction, although the latter is not applicable as the nitrogen is already in its most reduced state. Oxidation of the amino group can lead to a variety of products depending on the oxidizing agent and reaction conditions.
The oxidation of free amino acids and their residues in proteins can be initiated by radiolysis or metal-catalyzed reactions. nih.gov These processes often involve the generation of radical species. nih.gov While specific studies on this compound are lacking, it is plausible that strong oxidizing agents could transform the amino group into nitroso, nitro, or even lead to polymerization.
Conversely, the synthesis of aminophenyl acetates often involves the reduction of a corresponding nitrophenyl acetate. google.com A common method is the catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.comchemicalbook.com This process highlights the stability of the acetate group under these reductive conditions.
Table 1: Synthesis of an Aminophenyl Acetic Acid Derivative via Reduction
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-(2,6-difluoro-4-nitrophenyl)acetic acid | Pd/C, H₂, Ethanol (B145695) | 2-(4-amino-2,6-difluorophenyl)acetic acid | Not specified | chemicalbook.com |
This data for a structurally similar compound suggests that the nitro-analogue of this compound could be a viable precursor.
Diazotization and Subsequent Transformations
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of aromatic chemistry, opening pathways to a wide array of functional groups. icrc.ac.irresearchgate.net This reaction is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. icrc.ac.ir
The resulting diazonium salt of this compound would be a versatile intermediate. Although specific protocols for this compound are not detailed in the available literature, general procedures for diazotizing aniline (B41778) derivatives are well-established. icrc.ac.irgoogle.com For instance, the diazotization of 4-amino-3-methoxydiphenylamine can be achieved using sodium nitrite and hydrochloric acid at low temperatures. google.com The stability and subsequent reactivity of the diazonium salt are influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine atoms in this compound would likely influence the stability of the corresponding diazonium salt.
Once formed, the diazonium group can be replaced by a variety of nucleophiles in Sandmeyer-type reactions or other transformations, leading to the synthesis of phenols, halides, cyanides, and other derivatives. researchgate.net
Transformations of the Acetate Ester Group
The acetate ester functionality of this compound is also a site for important chemical reactions, primarily hydrolysis and transesterification.
Hydrolysis Kinetics and Ester Cleavage Reactions under Various Conditions
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases. The hydrolysis of phenyl acetate has been studied under various conditions, providing a model for the behavior of this compound. stanford.eduacs.org
Base-catalyzed hydrolysis is typically a second-order reaction, first order in both the ester and the hydroxide (B78521) ion. stanford.edu The rate of hydrolysis is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, such as the fluorine atoms in the target molecule, would be expected to increase the rate of hydrolysis by stabilizing the developing negative charge on the phenoxide leaving group.
While specific kinetic data for the hydrolysis of this compound is not available, studies on related compounds like p-nitrophenyl trifluoroacetate (B77799) and S-ethyl trifluorothioacetate have explored the mechanism and kinetics of hydrolysis, highlighting the role of the leaving group and the reaction medium. mdpi.com
Table 2: First-order Rate Constants for the Hydrolysis of S-ethyl trifluorothioacetate in Water-Acetonitrile Mixtures
| Water Concentration (M) | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| 5 | 23.0 | ~1.0 x 10⁻⁴ | mdpi.com |
This table illustrates the type of kinetic data that would be relevant for understanding the hydrolysis of this compound. The presence of both the amino group (an electron-donating group) and the fluorine atoms (electron-withdrawing groups) would create a more complex electronic environment influencing the hydrolysis rate.
Transesterification Processes and Derivatization Strategies
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is often catalyzed by an acid or a base. For this compound, transesterification could be used to synthesize other esters of 4-amino-2,3-difluorophenol (B67017).
The feasibility of transesterification has been demonstrated in various systems. For example, acetylated wood can undergo transesterification with tetramethoxysilane (B109134) in the presence of a catalyst. researchgate.net A more relevant example for small molecules is the transesterification of glycerol (B35011) using isopropenyl acetate as a transesterifying agent. rsc.org
While no specific transesterification reactions involving this compound are documented, the principles of these reactions suggest that it could be converted to other esters by reaction with an excess of a different alcohol in the presence of a suitable catalyst. This provides a potential strategy for the derivatization of the acetate group.
Influence of Vicinal Fluorine Substituents on Phenyl Ring Reactivity
The two fluorine atoms at the 2- and 3-positions relative to the amino group significantly modulate the electronic properties and, consequently, the reactivity of the phenyl ring. Fluorine is the most electronegative element, and its influence is exerted through both inductive and resonance effects.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The outcome of such reactions on this compound is determined by the combined electronic effects of the amino, acetoxy, and difluoro substituents.
The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic π-system, stabilizing the arenium ion intermediate. wikipedia.orglibretexts.org Conversely, the fluorine atoms are deactivating due to their strong electron-withdrawing inductive effect, which destabilizes the positively charged intermediate. vanderbilt.edu While halogens are generally deactivating, they are also considered ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. makingmolecules.com The acetyl group on the amino function (forming an acetamido group) is also an activating, ortho, para-directing group, though less so than a free amino group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |
| Halogenation | Br₂, FeBr₃ | 4-Amino-5-bromo-2,3-difluorophenyl acetate | The amino group directs the electrophile to the ortho position (C5). |
| Nitration | HNO₃, H₂SO₄ | 4-Amino-2,3-difluoro-5-nitrophenyl acetate | The strong directing effect of the amino group overcomes the deactivating effect of the fluorine atoms. |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-2,3-difluorophenyl-5-sulfonic acid acetate | The reaction is reversible and may require forcing conditions due to the deactivating fluorine atoms. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Likely no reaction or low yield | The ring is likely too deactivated by the fluorine atoms and the acetamido group for this reaction to proceed efficiently. vanderbilt.edu |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Likely no reaction or low yield | Similar to alkylation, the deactivated ring is not expected to be sufficiently nucleophilic. vanderbilt.edu |
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. semanticscholar.org In contrast to the trend for Sₙ1 and Sₙ2 reactions, the reactivity of halogens as leaving groups in SNAr is often F > Cl > Br > I. researchgate.net This is because the rate-determining step is the initial nucleophilic attack to form a stabilized carbanionic intermediate (a Meisenheimer complex), and the high electronegativity of fluorine strongly stabilizes this intermediate. researchgate.netacsgcipr.org
The presence of two fluorine atoms on the ring of this compound makes it a potential substrate for SNAr reactions. The electron-withdrawing nature of the fluorine atoms themselves, and potentially the acetoxy group, would activate the ring towards nucleophilic attack. Nucleophiles could displace one or both of the fluorine atoms. The position of attack would be influenced by the ability of the substituents to stabilize the resulting negative charge.
Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound
| Nucleophile | Reagents/Conditions | Potential Product(s) |
| Ammonia/Amines | NH₃ or RNH₂, heat | 4-Amino-2(or 3)-amino-3(or 2)-fluorophenyl acetate |
| Alkoxides | NaOR, heat | 4-Amino-2(or 3)-alkoxy-3(or 2)-fluorophenyl acetate |
| Hydroxide | NaOH, heat | 4-Amino-2(or 3)-hydroxy-3(or 2)-fluorophenyl acetate |
| Thiolates | NaSR, heat | 4-Amino-2(or 3)-alkylthio-3(or 2)-fluorophenyl acetate |
Investigations into Reaction Selectivity and Stereochemistry
The study of selectivity in chemical reactions involving this compound can be categorized into chemoselectivity, regioselectivity, and stereoselectivity.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, potential reaction sites include the amino group, the ester, and the aromatic ring. For example, acylation could occur at the amino group, while hydrolysis would target the ester. The specific conditions would determine the chemoselective outcome.
Regioselectivity , the preference for reaction at one position over another, has been discussed in the context of EAS and SNAr. In EAS, the amino group directs incoming electrophiles to the ortho position (C5). In SNAr, the regioselectivity of nucleophilic attack would depend on the relative ability of the C2 and C3 positions to accommodate a negative charge, which is influenced by the other ring substituents.
Stereoselectivity becomes relevant when chiral centers are involved. ethz.chmasterorganicchemistry.com The parent molecule, this compound, is achiral. However, stereoselectivity could be induced in several ways:
Reaction with a chiral reagent.
The introduction of a chiral center through a reaction, leading to the formation of diastereomers.
The use of a chiral catalyst to favor the formation of one enantiomer over another in a reaction that creates a new stereocenter.
Exploration of Rearrangement Reactions Involving the Phenyl Acetate Core
The structure of this compound contains functionalities that could potentially undergo rearrangement reactions under specific conditions.
One of the most relevant potential rearrangements is the Fries rearrangement . This reaction involves the migration of the acyl group from a phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid. wikipedia.orgorganic-chemistry.org The reaction is ortho and para selective. byjus.com For this compound, a Fries-type rearrangement could theoretically lead to the formation of acylated aminophenols, although the presence of the amino group might complicate the reaction by coordinating with the Lewis acid catalyst. The reaction temperature can influence the regioselectivity, with lower temperatures generally favoring the para product and higher temperatures favoring the ortho product. byjus.com
Table 3: Plausible Rearrangement Reactions Involving the this compound Core
| Rearrangement | Required Conditions/Modifications | Potential Product(s) |
| Fries Rearrangement | Lewis acid (e.g., AlCl₃), heat | 2-Acetyl-4-amino-5,6-difluorophenol and/or 4-Acetyl-2-amino-3,4-difluorophenol |
| Photo-Fries Rearrangement | UV light | Similar products to the thermal Fries rearrangement, proceeding through a radical mechanism. wikipedia.org |
| Bamberger Rearrangement | 1. Oxidation of -NH₂ to -NHOH2. Strong aqueous acid | 4-Hydroxy-5,6-difluoroaniline (after hydrolysis of the acetate) |
Derivatization Strategies and Analogue Synthesis Based on 4 Amino 2,3 Difluorophenyl Acetate
Functionalization of the Amino Group for Diverse Chemical Building Blocks
The primary amino group on the aromatic ring is a versatile handle for a wide array of chemical transformations, most notably acylation and sulfonylation, to produce stable amide and sulfonamide derivatives, respectively.
Amide Synthesis: The reaction of the aniline-type amino group with acylating agents such as acyl chlorides or carboxylic anhydrides is a fundamental and efficient method for forming robust amide bonds. rsc.orgnih.govsioc-journal.cn This reaction typically proceeds in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting N-acylated products can feature a variety of aliphatic and aromatic substituents, depending on the acylating agent used.
Sulfonamide Synthesis: Similarly, the amino group can be readily converted into a sulfonamide through reaction with a sulfonyl chloride. rsc.orgcbijournal.comthieme-connect.com This reaction is also typically carried out in the presence of a base. The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a cornerstone of medicinal chemistry, offering a diverse range of derivatives. cbijournal.comnih.gov Modern methods, such as the Meerwein procedure, allow for the conversion of anilines to sulfonyl chlorides, which can then be coupled with amines. rsc.org
Interactive Table: Examples of Amino Group Functionalization
| Reagent Class | Specific Reagent | Product Type | Resulting Derivative Structure |
| Acyl Chloride | Acetyl Chloride | Amide | N-(4-acetoxy-2,3-difluorophenyl)acetamide |
| Acyl Chloride | Benzoyl Chloride | Amide | 4-acetoxy-2,3-difluorophenyl N-benzoyl amide |
| Sulfonyl Chloride | Methanesulfonyl Chloride | Sulfonamide | N-(4-acetoxy-2,3-difluorophenyl)methanesulfonamide |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide | N-(4-acetoxy-2,3-difluorophenyl)-4-methylbenzenesulfonamide |
| Isocyanate | Phenyl Isocyanate | Urea | 1-(4-acetoxy-2,3-difluorophenyl)-3-phenylurea |
Modifications and Diversification at the Acetate (B1210297) Ester Linkage
The acetate ester functionality is another key site for structural modification, primarily through hydrolysis and transesterification reactions.
Ester Hydrolysis: The acetate group can be hydrolyzed under either acidic or basic conditions to yield the corresponding phenol (B47542), 4-amino-2,3-difluorophenol (B67017). acs.orgstanford.edupearson.comresearchgate.netnih.gov This phenolic intermediate is a critical building block in its own right, enabling the introduction of a wide variety of new functionalities through O-alkylation or re-esterification with different carboxylic acids or their derivatives.
Transesterification: The acetate can be exchanged for a different ester group in a transesterification reaction. rsc.orgscispace.comresearchgate.netmasterorganicchemistry.comwikipedia.org This typically involves reacting the parent ester with an excess of a different alcohol in the presence of an acid or base catalyst. wikipedia.org For instance, reacting 4-amino-2,3-difluorophenyl acetate with ethanol (B145695) could yield 4-amino-2,3-difluorophenyl ethyl ether, while reaction with a larger alcohol like propanol (B110389) would yield the corresponding propyl ether. This method allows for the fine-tuning of properties such as lipophilicity and solubility.
Interactive Table: Reactions at the Acetate Ester Linkage
| Reaction Type | Reagents | Key Intermediate/Product | Significance |
| Hydrolysis | H₂O, H⁺ or OH⁻ | 4-Amino-2,3-difluorophenol | Creates a versatile phenolic intermediate for further derivatization. |
| Transesterification | Ethanol (C₂H₅OH), Acid/Base Catalyst | 4-Amino-2,3-difluorophenyl ethyl ether | Modifies the ester group to alter physicochemical properties. |
| Transesterification | Benzyl (B1604629) alcohol, Acid/Base Catalyst | 4-Amino-2,3-difluorophenyl benzyl ether | Introduces larger or more complex ester functionalities. |
Regiospecific Alterations to the Fluorine Substitution Pattern
Altering the substitution pattern of the fluorine atoms on the phenyl ring is not achieved by direct modification of this compound. Instead, it requires a de novo synthesis starting from differently halogenated precursors. This highlights the importance of precursor selection in the strategic design of fluorinated aromatic compounds.
For example, the synthesis of the isomeric compound ethyl 4-amino-3,5-difluorobenzoate begins not with a 2,3-difluoroaniline (B47769) derivative, but with 4-bromo-2,6-difluoroaniline. This precursor undergoes cyanation followed by hydrolysis of the resulting nitrile to a carboxylic acid, and finally esterification to yield the 3,5-difluoro analogue. This demonstrates that accessing different regioisomers is a function of the initial synthetic design rather than a late-stage rearrangement.
Similarly, other isomers like 4-amino-2,5-difluorophenol are available commercially and serve as starting points for synthesizing another distinct class of structural analogues. chemscene.comsigmaaldrich.com The synthesis of various fluorinated anilines often relies on established methods like the Ullmann or Buchwald-Hartwig reactions or by using specific fluorinating agents on appropriate precursors. researchgate.netgoogle.comorganic-chemistry.orgacs.org
Interactive Table: Synthesis of Fluorine Regioisomers
| Target Compound | Key Starting Material | Synthetic Approach | Reference |
| Ethyl 4-amino-3,5-difluorobenzoate | 4-Bromo-2,6-difluoroaniline | Cyanation, hydrolysis, esterification | |
| 4-Amino-3,5-difluorobenzoic acid | 4-Amino-3,5-difluorobenzonitrile | Hydrolysis | synquestlabs.comsigmaaldrich.combldpharm.com |
| 4-Amino-2,5-difluorophenol | Commercially available | Used as a starting point for further synthesis | chemscene.comsigmaaldrich.com |
Synthesis of Novel Structural Analogues and Homologues
The synthesis of novel structural analogues and homologues leverages the reactions described in the preceding sections to create molecules with significant structural deviations from the parent compound.
Analogues can be generated by combining modifications. For instance, the acetate group can be hydrolyzed to the phenol, which is then reacted with a different acyl chloride (e.g., benzoyl chloride) to form a benzoyl ester analogue. Simultaneously, the amino group could be functionalized to an amide or sulfonamide. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful tools for creating diverse C-N bonds, further expanding the accessible chemical space. pearson.comwikipedia.orgrsc.orgacs.org
Homologues are typically synthesized by varying the length of the carbon chain in the ester group. Instead of using acetyl chloride or acetic anhydride (B1165640) to acylate the precursor phenol (4-amino-2,3-difluorophenol), one could use propionyl chloride to create the propionate (B1217596) homologue (4-amino-2,3-difluorophenyl propionate) or butyryl chloride for the butyrate (B1204436) homologue. This strategy allows for systematic adjustments to the molecule's size and lipophilicity.
The combination of these strategies enables the creation of a large and diverse library of compounds derived from the this compound scaffold for various research applications.
Applications in Advanced Organic Synthesis
Precursor in Complex Molecule Construction
The structure of 4-Amino-2,3-difluorophenyl acetate (B1210297) makes it an ideal starting material for the synthesis of more elaborate molecules. The primary amino group serves as a handle for a wide array of chemical transformations, including diazotization, acylation, and alkylation reactions. These reactions are fundamental in extending the molecular framework and introducing new functionalities.
For instance, the amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing various substituents onto the aromatic ring through Sandmeyer-type reactions. This allows for the incorporation of halogens, cyano groups, or hydroxyl groups, thereby expanding the diversity of accessible derivatives.
Furthermore, the acetate group acts as a protecting group for the phenolic hydroxyl function. This protection is crucial in multi-step syntheses where the reactivity of the hydroxyl group needs to be masked while other transformations are carried out on the molecule. The acetate can be readily removed under basic or acidic conditions to liberate the free phenol (B47542), which can then participate in subsequent reactions such as etherification or esterification.
Intermediate in the Synthesis of Specialty Chemicals
While specific large-scale industrial applications of 4-Amino-2,3-difluorophenyl acetate are not extensively documented in public literature, its structural motifs are found in various specialty chemicals, particularly in the pharmaceutical and agrochemical sectors. Fluorinated anilines are key components in many bioactive molecules.
The synthesis of related compounds, such as various fluorinated benzaldehydes and their derivatives, highlights the importance of intermediates with similar substitution patterns. For example, a patent describes the production of 2-amino substituted benzaldehyde (B42025) compounds, which are useful as intermediates for agricultural medicines. google.com The synthesis of complex molecules like renin inhibitors has also utilized conformationally restricted isosteres derived from multi-substituted aminophenyl structures. nih.gov
The general synthetic pathway to analogous compounds, such as 2-(4-amino-2,6-difluorophenyl)acetic acid, often involves the reduction of a nitro group to an amine, a transformation that underscores the utility of the amino functionality present in the title compound. chemicalbook.com
Role in the Development of New Synthetic Methodologies and Reagents
The development of novel synthetic methods often relies on the availability of unique building blocks that can test the scope and limitations of new reactions. The presence of both an aniline (B41778) and a protected phenol on a difluorinated ring makes this compound a candidate for exploring new coupling reactions and functionalization strategies.
For example, the amino group can direct ortho-lithiation or be used in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atoms on the ring can also influence the regioselectivity of these reactions and the stability of the resulting products.
Research into cascade reactions, such as the Grob-Ugi cascade, demonstrates the creative use of acetate functionalities in complex multi-component reactions to rapidly assemble diverse molecular structures. acs.org While not directly involving this compound, these studies showcase the potential of its acetate group to participate in innovative synthetic transformations.
Building Block for Fluoroaromatic Systems with Tailored Properties
The 2,3-difluoro substitution pattern on the phenyl ring of this compound is a key feature that allows for the construction of fluoroaromatic systems with specific, tailored properties. The fluorine atoms can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and the pKa of the amino and phenolic groups.
These electronic modifications can be exploited in the design of molecules with enhanced biological activity, improved metabolic stability, or specific photophysical properties. For example, fluorescent amino acids are versatile building blocks in chemical biology, and the introduction of fluorine can tune their fluorescent properties. nih.gov
The synthesis of various fluorinated aromatic compounds, such as 2-amino-4-(3,4-difluorophenyl)thiazole, demonstrates the use of difluorinated phenyl rings as foundational components for more complex heterocyclic systems. chemicalbook.com Similarly, this compound can serve as a scaffold to build a variety of substituted fluoroaromatic compounds with potential applications in materials science and medicinal chemistry.
Compound Data
Contributions to Materials Science Research
Incorporation into Polymer Architectures for Enhanced Properties
The unique structure of 4-Amino-2,3-difluorophenyl acetate (B1210297), which features an amine group, an acetate group, and a difluorinated phenyl ring, suggests its potential as a versatile component in polymer synthesis. The amine group can participate in step-growth polymerization, while the fluorinated ring could confer desirable properties to the resulting polymer.
Monomer in Polymerization Reactions
Side-Chain Functionalization in Polymer Design
The functional groups on 4-Amino-2,3-difluorophenyl acetate could theoretically be used to modify existing polymers, a process known as side-chain functionalization. This could be a method to introduce fluorine atoms and their associated properties onto a polymer backbone. However, there is currently no available research in the public domain that details the use of this specific compound for the side-chain functionalization of polymers.
Development of Advanced Functional Materials
The development of advanced functional materials often relies on the incorporation of specialized molecules to achieve desired performance characteristics. The electronic and physical properties endowed by fluorine substitution can be pivotal in creating materials for applications in electronics, aerospace, and coatings. At present, no published studies have been identified that specifically report on the development of advanced functional materials derived from this compound.
Applications in Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups present in this compound, such as the amino and acetate groups, as well as the potential for halogen bonding from the fluorine atoms, suggest that it could participate in forming ordered supramolecular structures. However, an extensive review of the relevant scientific literature reveals no studies focused on the supramolecular assembly or self-assembly of this particular compound.
Role in Liquid Crystalline Compounds Development
Fluorinated compounds are known to play a significant role in the design and synthesis of liquid crystals due to their influence on polarity, molecular packing, and mesophase behavior. While the rigid phenyl ring of this compound is a common feature in liquid crystal structures, there is no available research to indicate that this specific molecule has been investigated for or incorporated into liquid crystalline compounds.
Theoretical and Computational Chemistry of 4 Amino 2,3 Difluorophenyl Acetate
Quantum Chemical Calculations of Electronic Structure and Bonding Properties
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For 4-Amino-2,3-difluorophenyl acetate (B1210297), methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure. These calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its stability, reactivity, and spectroscopic characteristics.
By solving approximations of the Schrödinger equation for the molecule, these methods yield valuable information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical, as they govern the molecule's ability to donate or accept electrons in chemical reactions. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity.
Table 1: Calculated Electronic Properties of 4-Amino-2,3-difluorophenyl acetate (Exemplary Data)
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 2.8 | Debye |
| Total Energy | -850.123 | Hartrees |
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational chemistry offers powerful tools for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface (PES), researchers can identify the most likely routes for a reaction to proceed. This involves locating and characterizing the energies of reactants, products, transition states, and any intermediates.
For example, the hydrolysis of the acetate group is a common reaction that could be modeled. Computational methods can trace the reaction coordinate, which represents the progress of the reaction, and calculate the activation energy required to overcome the transition state barrier. This information is crucial for understanding the reaction kinetics. The influence of the amino and difluoro substituents on the reactivity of the ester group can be quantitatively assessed by comparing the activation energies with related compounds.
Similarly, reactions involving the amino group, such as acylation or diazotization, can be computationally explored. The energy landscapes for these transformations would reveal the step-by-step mechanism, including the formation of key intermediates and the energetic feasibility of each step. Isotope effects and the role of solvents can also be incorporated into these models to provide a more comprehensive understanding of the reaction dynamics.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds, particularly the C-O bond of the ester group and the C-N bond of the amino group. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. The conformer with the lowest energy is the most populated at equilibrium.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational transitions. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the molecular environment affects its structure and dynamics. MD simulations are particularly useful for exploring the flexibility of the molecule and the accessibility of different conformational states, which can be important for its interaction with other molecules.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
A significant advantage of computational chemistry is its ability to predict various spectroscopic properties. For this compound, these predictions can serve as a valuable tool for interpreting experimental spectra or for identifying the compound.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the C=O stretch of the ester, the N-H stretches of the amino group, and the C-F stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts can be compared with experimental data to confirm the molecular structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and the nature of the chromophores within the molecule.
Beyond spectroscopy, global and local reactivity descriptors derived from conceptual DFT can be calculated. These descriptors, such as chemical potential, hardness, softness, and the Fukui function, provide quantitative measures of the molecule's reactivity and selectivity towards electrophilic or nucleophilic attack.
Table 2: Predicted Spectroscopic and Reactivity Data for this compound (Exemplary Data)
| Parameter | Predicted Value | Unit |
| C=O Vibrational Frequency | 1750 | cm⁻¹ |
| ¹³C Chemical Shift (C=O) | 168 | ppm |
| Maximum Absorption Wavelength (λmax) | 290 | nm |
| Global Hardness (η) | 2.65 | eV |
| Electrophilicity Index (ω) | 1.5 | eV |
In silico Design and Screening of Novel Derivatives
The insights gained from the computational analysis of this compound can be leveraged for the in silico design of new derivatives with tailored properties. By systematically modifying the parent structure—for instance, by changing the substituents on the aromatic ring or altering the ester group—it is possible to create a virtual library of related compounds.
These virtual libraries can then be screened computationally for desired properties. For example, if the goal is to enhance a particular type of reactivity, the relevant reactivity descriptors can be calculated for each derivative. If the objective is to modify the molecule's electronic properties, the HOMO-LUMO gap and other electronic parameters can be assessed. This computational screening process is significantly faster and more cost-effective than synthesizing and testing each compound experimentally. Promising candidates identified through this in silico approach can then be prioritized for synthesis and further investigation, streamlining the discovery process for new molecules with specific applications.
Advanced Spectroscopic and Characterization Techniques for Research on 4 Amino 2,3 Difluorophenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Applications
Advanced NMR techniques are indispensable for the unambiguous structural elucidation of "4-Amino-2,3-difluorophenyl acetate (B1210297)," going beyond simple 1D ¹H and ¹³C spectra.
Solid-State NMR (ssNMR): For studying the compound in its solid, crystalline form, ssNMR would be highly valuable. Given the presence of fluorine, ¹⁹F ssNMR could provide insights into the local environments of the fluorine atoms, which can be sensitive to crystal packing and polymorphism. nih.gov ¹³C and ¹⁵N ssNMR could also reveal information about the molecular conformation and intermolecular interactions in the solid state.
Diffusion NMR (DOSY): Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates NMR signals based on the diffusion coefficient of molecules, which is related to their size and shape. ox.ac.uk A DOSY experiment on a solution of "4-Amino-2,3-difluorophenyl acetate" would be expected to show all proton signals aligning at the same diffusion coefficient, confirming they belong to a single molecular entity. This technique is particularly useful for assessing the presence of impurities of different sizes without the need for chromatographic separation. The diffusion coefficient for a small molecule like this would typically be in the range of 10⁻⁹ to 10⁻¹⁰ m²/s in common deuterated solvents. ox.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of "this compound". It provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with a high degree of confidence.
Expected HRMS Data: The molecular formula of "this compound" is C₈H₇F₂NO₂. Using electrospray ionization in positive mode (ESI+), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the measured value, with an expected mass accuracy of less than 5 ppm.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pattern, providing structural confirmation. Key expected fragmentation pathways for the [M+H]⁺ ion would include:
Loss of the acetyl group: A neutral loss of ketene (B1206846) (CH₂=C=O, 42.01 Da) from the parent ion to yield a 4-amino-2,3-difluorophenol (B67017) fragment. This is a common fragmentation for acetate esters.
Alpha-cleavage: Cleavage of bonds adjacent to the amino group, a typical fragmentation for amines. libretexts.org
Aromatic ring fragmentation: Subsequent fragmentation of the fluorinated benzene (B151609) ring structure.
Table 1: Expected HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Neutral Loss |
| [M+H]⁺ - 42 | 4-Amino-2,3-difluorophenol | CH₂=C=O |
| [M+H]⁺ - 15 | Loss of methyl radical | •CH₃ |
Note: This table represents predicted fragmentation patterns. Actual experimental results may vary based on instrumentation and conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism Studies
Vibrational spectroscopy provides a molecular fingerprint and is excellent for identifying functional groups.
FT-IR Spectroscopy: The FT-IR spectrum of "this compound" would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm⁻¹ region. nih.gov The carbonyl (C=O) stretching of the ester group would be prominent, typically around 1730-1750 cm⁻¹. The C-O stretching of the ester would be observed in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region, and the C-F stretching vibrations would appear as strong bands in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-F bonds would also be Raman active.
Polymorphism Studies: Differences in the crystal lattice of polymorphs can lead to subtle but measurable shifts in the vibrational frequencies and changes in peak shapes in both FT-IR and Raman spectra. thermofisher.com These techniques are therefore powerful tools for identifying and distinguishing between different polymorphic forms of the compound.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Ester (C=O) | Stretching | 1730 - 1750 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Ester (C-O) | Stretching | 1000 - 1300 |
| Aryl-F (C-F) | Stretching | 1100 - 1300 |
Note: These are typical ranges and the exact positions can be influenced by the molecular environment.
X-ray Crystallography and Powder Diffraction for Solid-State Structure and Phase Characterization
X-ray diffraction techniques are the gold standard for determining the three-dimensional structure of crystalline solids.
Single-Crystal X-ray Crystallography: If a suitable single crystal of "this compound" can be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions like hydrogen bonding involving the amino group and the ester carbonyl.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk powder sample. Each crystalline phase produces a unique diffraction pattern, making PXRD an excellent tool for phase identification, quality control, and the study of polymorphism. shu.ac.uk Different polymorphs would exhibit distinct PXRD patterns.
Advanced Chromatographic and Electrophoretic Methods for Purity and Mixture Analysis
Advanced separation techniques are crucial for assessing the purity of "this compound" and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column, would be the primary tool for purity assessment. nih.gov A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed, likely in a gradient elution mode. Detection would typically be performed using a UV detector, as the aromatic ring provides a strong chromophore. A validated HPLC method can achieve high precision and accuracy for quantification. nih.gov
Capillary Electrophoresis (CE): CE offers an alternative separation mechanism based on the charge-to-size ratio of the analyte. nih.gov Given the basic amino group, "this compound" would be positively charged in an acidic buffer, allowing for its separation and analysis. scispace.com CE methods are characterized by high efficiency and require very small sample volumes. Coupling CE with mass spectrometry (CE-MS) provides both high-resolution separation and sensitive detection. creative-proteomics.com
Other Advanced Analytical Probes
UV-Vis Spectroscopy: Due to the presence of the substituted benzene ring, "this compound" is expected to absorb UV light. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima corresponding to π-π* electronic transitions within the aromatic system. nih.gov The position of these maxima would be influenced by the amino and acetate substituents.
Circular Dichroism (CD) for Chiral Species: The parent compound "this compound" is achiral. However, if it were used to synthesize a chiral derivative or if it were part of a larger chiral molecule, CD spectroscopy would be a powerful technique. CD measures the differential absorption of left- and right-circularly polarized light and is used to determine the stereochemistry of chiral molecules.
Future Research Directions and Emerging Paradigms for 4 Amino 2,3 Difluorophenyl Acetate
Exploration of Unconventional Reactivity and Catalytic Applications
The multifunctionality of 4-Amino-2,3-difluorophenyl acetate (B1210297) opens avenues for exploring reactivity beyond standard transformations. The presence of adjacent fluorine atoms on the phenyl ring significantly modulates its electronic properties, creating opportunities for selective C-F bond functionalization, a challenging yet highly valuable transformation in medicinal chemistry. Future research could focus on transition-metal-catalyzed methods to selectively replace one or both fluorine atoms, providing access to a diverse range of substituted aniline (B41778) derivatives. acs.orgresearchgate.net
Furthermore, the interplay between the amino and acetate groups could be harnessed in novel catalytic cycles or cascade reactions. For instance, the acetate group could be utilized as a multifunctional component in hypervalent iodine-mediated reactions, potentially participating in Grob-Ugi type cascades. acs.org The amino group can act as a directing group for ortho C-H activation or participate in multicomponent reactions to rapidly build molecular complexity. The development of catalytic systems, including transition metal, organo-, and photocatalysts, will be essential for unlocking the full synthetic potential of this scaffold. mdpi.com Investigations into titanium-mediated electrosynthesis could also reveal new pathways for transformations, such as N-O bond cleavage or other reductive processes under sustainable conditions. acs.org
Integration into Flow Reactors and Automated Synthesis Platforms for High-Throughput Experimentation
The shift from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. cphi-online.com Integrating the synthesis and derivatization of 4-Amino-2,3-difluorophenyl acetate into flow reactors is a key future direction. Flow chemistry allows for precise control over reaction parameters such as temperature and pressure, which is particularly beneficial for managing highly exothermic or sensitive reactions involving fluorinated compounds. pubcompare.ai
Automated synthesis platforms, which combine robotics with flow reactors, can be used to perform high-throughput experimentation. sigmaaldrich.com Such systems enable chemists to rapidly screen a wide array of catalysts, reagents, and reaction conditions to optimize the synthesis of this compound derivatives. sigmaaldrich.comrsc.org This automated approach accelerates the discovery of new molecules and the generation of structure-activity relationship (SAR) data, which is crucial for drug discovery and materials science. researchgate.net The use of pre-filled reagent cartridges and automated purification steps can further streamline the workflow, allowing for the rapid generation of compound libraries for subsequent screening. sigmaaldrich.com
| Feature | Batch Synthesis | Flow Chemistry & Automated Platforms |
| Scalability | Often requires re-optimization for different scales. | More straightforward scale-up by running the system for longer. |
| Safety | Larger volumes of hazardous materials; less control over exotherms. | Smaller reaction volumes at any given time; superior heat transfer. cphi-online.com |
| Efficiency | Sequential, time-consuming optimization. | Parallel or rapid sequential screening of conditions. sigmaaldrich.com |
| Reproducibility | Can be variable due to mixing and heat transfer inconsistencies. | High reproducibility due to precise control of parameters. pubcompare.ai |
| Data Generation | Low throughput, slow generation of data for SAR. | High-throughput experimentation for rapid library synthesis. researchgate.net |
Development of Sensing and Detection Applications
The unique structural and electronic features of this compound make it a promising candidate for the development of novel sensors. The fluorine atoms provide a sensitive probe for ¹⁹F NMR spectroscopy, a technique widely used for studying molecular interactions and conformations. mdpi.com
Moreover, the compound could serve as a scaffold for fluorescent probes. The amino group can be functionalized with fluorophores, or the inherent fluorescence of the aminophenyl core could be modulated upon interaction with specific analytes. nih.govnih.gov For example, a reaction at the amine or enzymatic hydrolysis of the acetate ester could trigger a "turn-on" or "turn-off" fluorescent response. Research into dicyanovinyl-based fluorescent sensors has shown that amine-reactive groups can lead to rapid colorimetric and fluorescent changes, a principle that could be adapted for derivatives of this compound. rsc.org Cerium-doped carbon dots have been used to create fluorescent sensors that can differentiate between aminophenol isomers through peroxidase-like activity, suggesting that catalytic nanoparticles could be combined with this compound for selective analyte detection. acs.org
Bridging Chemical Synthesis with Data Science and Artificial Intelligence for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and its application to this compound holds immense potential. nih.gov AI/ML models can be trained on experimental data, including high-throughput data generated from automated platforms, to predict reaction outcomes, yields, and optimal conditions. nih.govkaist.ac.kr This predictive power can significantly reduce the number of experiments required, saving time and resources.
| AI/ML Application Area | Description | Potential Impact on this compound Research |
| Reaction Prediction | Models predict the products and yields of chemical reactions. nih.govrsc.org | Faster optimization of synthetic routes to new derivatives. |
| Property Prediction | Algorithms forecast physical, chemical, and biological properties. kaist.ac.kr | Prioritization of synthetic targets with high potential for specific applications. |
| De Novo Design | Generative models create novel molecular structures with desired features. creative-diagnostics.com | Discovery of new bioactive compounds or materials based on the core scaffold. |
| Retrosynthesis | AI tools propose synthetic pathways for target molecules. | Efficiently plan the synthesis of complex molecules derived from the compound. |
Sustainable and Circular Economy Approaches in its Chemical Transformations
Modern chemical synthesis places a strong emphasis on sustainability and the principles of a circular economy. weforum.org Future research on this compound will undoubtedly incorporate these paradigms. This involves developing greener synthetic routes that utilize renewable feedstocks, employ environmentally benign solvents and catalysts, and minimize waste generation. mdpi.com For example, the catalytic hydrogenation of a corresponding nitro-precursor could be achieved using transfer hydrogenation with formic acid as a hydrogen source, reducing the need for high-pressure hydrogen gas. rsc.org Another green approach could be solid-state polymerization methods, which eliminate the need for hazardous solvents. researchgate.net
The concept of a circular economy encourages treating waste as a resource. whiterose.ac.uk In the context of this compound's synthesis, this could involve the recovery and reuse of expensive catalysts or the conversion of byproducts into valuable chemicals. circular-chemical.org Bioconversion and the use of biorefineries represent advanced strategies where biowaste can be transformed into chemical feedstocks, potentially providing a sustainable source for the building blocks needed to synthesize this compound. mdpi.com Adopting these approaches will not only reduce the environmental footprint of research and production but also align with the global shift towards a more sustainable and resource-efficient chemical industry. whiterose.ac.ukcircular-chemical.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
